2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
Overview
Description
Tris(benzyltriazolylmethyl)amine, commonly referred to as TBTA, is a tertiary amine containing the 1,2,3-triazole moiety. This compound is widely used as a ligand in copper-catalyzed azide-alkyne cycloaddition reactions, often referred to as “click chemistry.” TBTA is known for its ability to stabilize copper(I) ions, making it an essential component in various biochemical and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
TBTA can be synthesized through the click reaction between tripropargylamine and benzyl azide. The reaction is typically carried out in the presence of copper(II) acetate and sodium ascorbate in acetonitrile. The process involves the following steps :
- Dissolve copper(II) acetate in acetonitrile and stir until a bright blue solution is obtained.
- Add tripropargylamine and benzyl azide to the solution.
- Introduce sodium ascorbate dissolved in water to the reaction mixture.
- Stir the mixture at room temperature for 30 minutes, then heat at 45°C for 5 hours.
- Add a second portion of benzyl azide and continue heating at 45°C for an additional 19 hours.
- Concentrate the reaction mixture to dryness and purify the product through extraction and precipitation.
Industrial Production Methods
Industrial production of TBTA follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
TBTA primarily undergoes coordination reactions with copper(I) ions, forming stable complexes that facilitate azide-alkyne cycloaddition reactions. These reactions are highly regioselective and efficient, making TBTA an ideal ligand for click chemistry .
Common Reagents and Conditions
Copper(I) ions: Stabilized by TBTA to prevent oxidation and disproportionation.
Azides and Alkynes: Reactants in the click reaction.
Sodium Ascorbate: Reducing agent to generate copper(I) ions in situ.
Acetonitrile: Solvent for the reaction.
Major Products
The primary product of the click reaction facilitated by TBTA is a 1,2,3-triazole derivative. This product is formed through the regioselective cycloaddition of azides and alkynes .
Scientific Research Applications
TBTA has a wide range of applications in scientific research, including:
Mechanism of Action
TBTA exerts its effects by stabilizing copper(I) ions, which are essential for the catalysis of azide-alkyne cycloaddition reactions. The ligand forms a complex with copper(I), preventing its oxidation and disproportionation. This stabilization allows the catalytic cycle of the click reaction to proceed efficiently, resulting in the formation of 1,2,3-triazole derivatives .
Comparison with Similar Compounds
Similar Compounds
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble alternative to TBTA, used in aqueous click reactions.
Tris(2-carboxyethyltriazolylmethyl)amine (TCTA): Another ligand used in click chemistry with similar stabilizing properties.
Uniqueness of TBTA
TBTA is unique due to its high efficiency in stabilizing copper(I) ions and its versatility in various solvents, including both aqueous and organic media. This makes it a preferred ligand for many click chemistry applications, particularly in the synthesis of bioconjugates and materials .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO12/c1-9(23)29-8-16-17(30-10(2)24)18(31-11(3)25)19(32-12(4)26)20(34-16)33-15-6-5-13(22(27)28)7-14(15)21/h5-7,16-20H,8H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNIUQCWYQOPLO-OUUBHVDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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